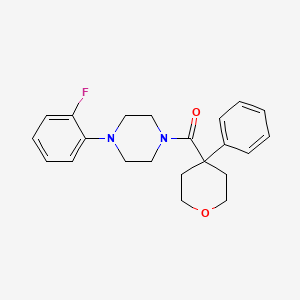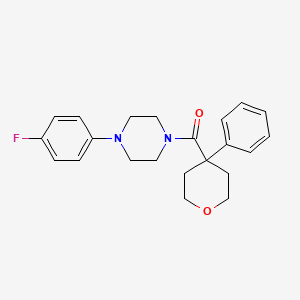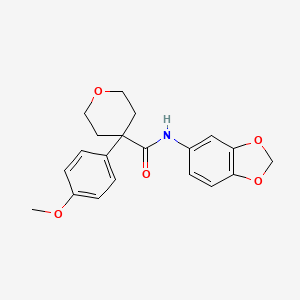
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide (CMPOX) is a synthetic compound that has been studied extensively in the scientific community. It is a member of the oxane family, which is a group of compounds with a cyclic structure composed of oxygen and carbon atoms. CMPOX has been studied for its potential applications in medicinal chemistry, as a potential therapeutic agent for various diseases, and for its potential as a biomarker for various physiological conditions.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been studied extensively in the scientific community for its potential applications in medicinal chemistry, as a potential therapeutic agent for various diseases, and for its potential as a biomarker for various physiological conditions. Specifically, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been studied for its potential anti-cancer and anti-inflammatory properties, as well as its ability to modulate the activity of enzymes involved in cell signaling pathways. Additionally, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been investigated for its potential to modulate the activity of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the formation of toxic metabolites.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide is believed to act by modulating the activity of enzymes involved in cell signaling pathways. It is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 (CYP) enzymes. This inhibition of CYP activity can lead to increased drug efficacy and decreased toxicity.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been studied for its potential anti-cancer and anti-inflammatory properties. In animal models, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been shown to reduce inflammation and the production of inflammatory mediators. Additionally, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has also been shown to modulate the activity of enzymes involved in cell signaling pathways, which can lead to increased drug efficacy and decreased toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide is non-toxic and has been shown to have low acute toxicity in animal models. However, there are some limitations to using N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide in laboratory experiments, such as its low solubility in organic solvents, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
For research include investigating its potential as an anti-cancer agent and as an anti-inflammatory agent. Additionally, further research is needed to explore its potential as a biomarker for various physiological conditions, as well as its potential to modulate the activity of enzymes involved in cell signaling pathways. Additionally, further research is needed to explore the potential of N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide to modulate the activity of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the formation of toxic metabolites. Finally, further research is needed to explore the potential of N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide to interact with other drugs and to increase drug efficacy.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide can be synthesized through a variety of methods, including the reaction of an aryl halide with an amine. This reaction yields a tertiary amine, which is then reacted with an aldehyde or ketone in the presence of a base to form the desired oxane. Alternatively, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide can be synthesized through a condensation reaction of an aryl halide and an aldehyde or ketone in the presence of a base.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-23-17-8-7-15(20)13-16(17)21-18(22)19(9-11-24-12-10-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWBGRWWMLZCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6562700.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B6562705.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6562713.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)




![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)